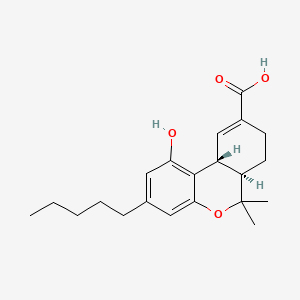

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

描述

X-ray Diffraction (XRD)

While explicit XRD data for THC-COOH is limited, related Δ9-THC derivatives crystallize in the monoclinic system (space group P2₁), with unit cell parameters:

The carboxylic acid group forms dimers via intermolecular hydrogen bonds , creating a layered crystal lattice.

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C9-COOH | 12.2 | singlet |

| C1-OH | 5.8 | broad |

| Aromatic H (C2, C4) | 6.2–6.4 | doublet |

| Methyl groups (C6, C16) | 1.0–1.5 | singlet |

| Pentyl chain (C3-CH₂) | 2.3–2.6 | multiplet |

¹³C NMR reveals carbonyl carbons at δ 172–175 ppm and aromatic carbons at δ 110–150 ppm.

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (carboxylic acid) | 2500–3300 | broad |

| C=O (carboxylic acid) | 1700–1725 | strong |

| C=C (aromatic) | 1450–1600 | medium |

| C-O (ether) | 1100–1250 | strong |

The broad O-H stretch (2500–3300 cm⁻¹) and sharp C=O peak (1700–1725 cm⁻¹) are diagnostic for carboxylic acid functionality.

属性

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204907, DTXSID701344925 | |

| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56354-06-4, 104874-50-2 | |

| Record name | 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56354-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56354-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TPC9E4A32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Synthetic Pathways

The synthesis of THC-COOH involves multi-step organic reactions starting from olivetol or deuterated precursors. A patented method (US5292899A) outlines the use of protective agents to stabilize reactive intermediates. The process begins with the condensation of olivetol with (+)- cis - or trans -p-mentha-2,8-dien-1-ol, followed by oxidation to yield the carboxylic acid moiety. Protective groups such as benzyl (Bn) and tert-butyldimethylsilyl (TBDMS) are employed to block hydroxyl and carboxyl groups during synthesis.

Reaction Conditions and Yields

-

Step 1 (Protection) : TBDMS triflate and triethylamine in dichloromethane at 0°C quantitatively protect hydroxyl groups.

-

Step 2 (Oxidation) : Sodium chlorite (NaClO₂) in tert-butanol and phosphate buffer oxidizes the side chain to a carboxyl group with 92% yield.

-

Step 3 (Deprotection) : Sequential removal of TBDMS using hydrofluoric acid (HF) in acetonitrile (0°C) and benzyl groups via catalytic hydrogenation (H₂/Pd-C) yields THC-COOH.

Deuterated Analogs for Analytical Standards

Deuterated THC-COOH (e.g., 5'-deuterated-11-nor-Δ9-THC-9-carboxylic acid) is synthesized to serve as internal standards in mass spectrometry. The hydrocarbon side chain is deuterated using sodium hydride (NaH) and deuterated methyl iodide (CD₃I) in tetrahydrofuran (THF). This method achieves 78.7% yield for mono-deuteration and 68.6% for tri-deuteration after borane reduction.

Key Intermediate :

Deuterated olivetol (compound 26, Fig. 4A) is synthesized via ethyl acetoacetate and CD₃I, enabling site-specific deuteration in the final product.

Analytical Quantification of THC-COOH

Solid-Phase Extraction (SPE) and LC-MS/MS

A validated LC-MS/MS method quantifies THC-COOH in oral fluid with a linear range of 12–1,020 pg/mL. Samples are mixed with Quantisal buffer, acidified with glacial acetic acid, and subjected to SPE using hexane/ethyl acetate/glacial acetic acid (78:20:2 v/v/v) elution.

Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.997 |

| Intraday Precision | 4.1–8.3% CV |

| Interday Precision | 5.9–9.8% CV |

| Extraction Efficiency | 89–94% |

| Matrix Effect | −12% to +8% |

Isotopic Dilution with ¹³C-Labeled Standards

To minimize matrix interference, ¹³C₄-labeled THC-COOH is synthesized via a two-step condensation of ¹³C₄-olivetol with (+)-apoverbenone in nitromethane. This method reduces synthesis steps from three to two, achieving 85% yield for the carboxylated product.

Advantages of ¹³C-Labeling :

-

Eliminates isotopic cross-talk in mass spectrometry.

Comparative Analysis of Synthesis Methods

Efficiency of Protective Group Strategies

The use of dual protective agents (TBDMS and Bn) prevents side reactions during glucuronidation. Comparative studies show that TBDMS offers superior stability under acidic conditions compared to p-methoxybenzyl groups, which require harsh hydrolysis (CF₃COOH/PhOMe).

Yield Comparison

| Protective Group | Deprotection Method | THC-COOH Yield |

|---|---|---|

| TBDMS/Bn | HF/H₂-Pd-C | 92% |

| PMB | CF₃COOH/PhOMe | 75% |

Scalability and Practical Considerations

Large-scale synthesis (>10 g) of THC-COOH is feasible via the patented route, though purification remains challenging due to the compound’s lability. Deuterated analogs require stringent anhydrous conditions to prevent deuterium exchange.

Applications in Forensic and Clinical Settings

化学反应分析

Types of Reactions: 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

科学研究应用

Drug Testing and Detection

THCCOOH is primarily utilized in drug testing due to its stability and prolonged presence in biological fluids compared to THC. It serves as a key biomarker for cannabis consumption:

- Urine Testing : THCCOOH is the most commonly detected metabolite in urine tests for cannabis use. Studies indicate that its presence can be detected for several days to weeks after consumption, depending on usage patterns and individual metabolism .

Postmortem Analysis

In forensic toxicology, THCCOOH is analyzed in postmortem specimens to ascertain cannabis exposure at the time of death. Research has shown that it can be reliably quantified in various biological matrices, including blood, urine, and tissues .

- Alternative Specimens : Recent studies have identified alternative specimens for routine postmortem analysis, enhancing the reliability of findings in forensic investigations .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of THCCOOH provides insights into its metabolism and elimination from the body:

- Elimination Profiles : A study outlined the urinary excretion patterns of THCCOOH among different demographics, establishing a pharmacokinetic profile that aids in understanding its metabolism .

| Parameter | Mean Value |

|---|---|

| Half-life (hours) | 20-30 |

| Peak Urinary Concentration (ng/mL) | Varies based on dosage |

Implications for Medical Cannabis Use

As medical cannabis becomes more prevalent, understanding THCCOOH's role is crucial for evaluating patient compliance and therapeutic outcomes:

- Monitoring Compliance : The detection of THCCOOH in patients can help healthcare providers monitor compliance with prescribed medical cannabis regimens .

Case Study 1: Driving Impairment Assessment

A study examined the relationship between THCCOOH levels and driving impairment. It demonstrated that higher concentrations correlated with increased impairment risk, influencing legal standards for driving under the influence of cannabis .

Case Study 2: Chronic Cannabis Users

In a clinical trial involving chronic cannabis users, researchers monitored plasma levels of THC and its metabolites over time. The findings indicated that while THC levels fluctuated significantly, THCCOOH remained relatively stable, providing a more consistent marker for assessing long-term use .

作用机制

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol does not have psychoactive effects on its own. Instead, it is a metabolite formed by the oxidation of 11-hydroxy-delta-9-tetrahydrocannabinol by liver enzymes . This compound is further metabolized by conjugation with glucuronide, making it more water-soluble and easier to excrete from the body . It may play a role in the analgesic and anti-inflammatory effects of cannabis and can moderate the effects of delta-9-tetrahydrocannabinol .

相似化合物的比较

Structural and Pharmacological Differences

THC-COOH is compared below with structurally and functionally related cannabinoids and metabolites:

Key Observations :

- Pharmacological Activity : Unlike THC-COOH, 11-OH-THC retains psychoactive properties comparable to THC, contributing to prolonged central effects .

- Structural Isomerism: Delta-8-THC, a less potent isomer of delta-9-THC, produces distinct metabolites (e.g., 11-nor-Δ8-THC-COOH), which are structurally analogous but less studied .

- Novel Metabolites: Recent studies identified 11-nor-carboxy-hexahydrocannabinol, a hexahydro analog of THC-COOH, highlighting metabolic diversity in cannabinoid biotransformation .

Metabolic Pathways and Detection

Metabolic Pathways :

- THC → 11-OH-THC → THC-COOH : This sequential oxidation underpins THC-COOH’s role as a terminal metabolite. 11-OH-THC is transient, while THC-COOH accumulates in adipose tissue due to lipophilicity .

- Delta-8-THC Metabolism: Produces 11-OH-delta-8-THC and 11-nor-Δ8-THC-COOH, which are detectable in urine but less characterized than delta-9-THC metabolites .

Detection Methods :

Critical Notes:

- Cross-Reactivity: Immunoassays for THC-COOH may cross-react with structurally similar metabolites (e.g., hexahydro analogs), necessitating confirmatory MS-based methods .

Clinical and Forensic Implications

- Long-Term Detection : THC-COOH’s extended detection window makes it indispensable for assessing chronic cannabis use, whereas 11-OH-THC and THC are better markers for recent exposure .

- Interpretation Challenges : Co-detection of THC-COOH with synthetic opioids (e.g., carfentanil) in postmortem cases complicates forensic toxicology interpretations .

- Emerging Analogs: Novel metabolites like 11-nor-carboxy-hexahydrocannabinol underscore the need for updated analytical protocols to avoid false negatives .

生物活性

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH) is a significant metabolite of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. THC-COOH is notable for its prolonged presence in the body post-cannabis consumption, making it a crucial marker in forensic toxicology and drug testing. This article delves into the biological activity of THC-COOH, exploring its pharmacokinetics, metabolic pathways, and potential physiological effects.

Metabolism of THC to THC-COOH

THC undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including 11-hydroxy-THC (11-OH-THC) and THC-COOH. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which hydroxylate THC to 11-OH-THC. This metabolite is further oxidized to form THC-COOH:

- THC → 11-OH-THC → THC-COOH

The half-life of THC is relatively short, but THC-COOH can remain detectable in the body for weeks after consumption, particularly in urine samples .

Pharmacokinetics

The pharmacokinetic profile of THC-COOH reveals that it is non-psychoactive but may have some anti-inflammatory properties. Studies indicate that after oral administration of THC, peak concentrations of THC-COOH can vary significantly based on individual metabolism and dosage. A study reported median concentrations of THC-COOH in postmortem fluids ranging from 80 to 3010 ng/mL .

Table 1: Concentration Ranges of THC-COOH in Various Biological Samples

| Sample Type | Median Concentration (ng/mL) | Range (ng/mL) |

|---|---|---|

| Blood | 34.0 | Not specified |

| Urine | Varies widely | Not specified |

| Fluid from chest cavity (FCC) | 480 | 80–3010 |

Biological Activity and Effects

While THC-COOH itself does not exhibit psychoactive effects, it has been suggested that it may influence certain physiological processes:

- Anti-inflammatory Effects : Some studies suggest that THC-COOH may possess anti-inflammatory properties similar to other cannabinoids .

- Analgesic Properties : There is ongoing research into whether THC-COOH can contribute to pain relief, although definitive clinical evidence remains limited.

Case Studies

Research involving postmortem analysis has provided insights into the relationship between THC-COOH concentrations and various factors such as age, body mass index (BMI), and cause of death. In one study analyzing postmortem samples from drug-related fatalities, only THC-COOH was detected in FCC samples, reinforcing its utility as a biomarker for cannabis use .

Case Study Summary

A total of 15 postmortem cases were analyzed:

- Findings : All cases tested positive for THC-COOH.

- Median Concentration : 480 ng/mL.

- Correlations : Higher concentrations were associated with polydrug intoxication.

常见问题

Basic: What analytical methods are most reliable for quantifying THC-COOH in biological matrices, and how are they validated?

Answer:

The gold-standard methods for THC-COOH quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and two-dimensional gas chromatography-mass spectrometry (2D-GC-MS) . These techniques are validated using:

- Stable isotope-labeled internal standards (e.g., THC-COOH-D9) to correct for matrix effects and ionization variability .

- Linearity assessments via calibration curves spanning expected concentration ranges (e.g., 0.5–50 ng/mL in blood) .

- Precision and accuracy checks using quality control samples, with acceptance criteria typically ≤15% coefficient of variation .

- Specificity testing to exclude cross-reactivity with structurally similar metabolites like 11-OH-THC .

Basic: How do pharmacokinetic parameters of THC-COOH vary across different biological fluids (e.g., blood vs. urine)?

Answer:

THC-COOH exhibits distinct pharmacokinetics depending on the matrix:

- Blood/Plasma: Peak concentrations occur 1–4 hours post-THC ingestion, with a half-life of 14–35 hours due to enterohepatic recirculation .

- Urine: THC-COOH accumulates over time, detectable for weeks in chronic users. Urine concentrations are influenced by creatinine levels, necessitating normalization (e.g., ng/mg creatinine) to account for hydration status .

- Oral Fluid: Concentrations are lower (pg/mL range) and require ultra-sensitive methods like microflow LC-MS/MS .

Advanced: How can researchers address discrepancies in THC-COOH detection between immunoassays and confirmatory MS-based methods?

Answer:

Discrepancies often arise from:

- Cross-reactivity in immunoassays with non-target metabolites (e.g., THC-glucuronide). Solutions include hydrolysis pretreatment to isolate free THC-COOH .

- Matrix effects in oral fluid due to mucin interference. Supported liquid extraction (SLE) or protein precipitation improves recovery .

- Cutoff variability: Immunoassays use higher cutoffs (e.g., 50 ng/mL in urine) versus MS methods (1–5 ng/mL). Harmonizing cutoffs with clinical/forensic guidelines is critical .

Advanced: What experimental designs are optimal for studying CYP2C9 genetic polymorphisms on THC-COOH metabolic variability?

Answer:

- Cohort stratification by CYP2C9 genotype (e.g., CYP2C92/*3 alleles) to compare pharmacokinetic parameters (AUC, tmax, Cmax) .

- Controlled dosing studies with standardized THC administration (e.g., oral vs. vaporized) to isolate genetic effects from environmental factors .

- Population pharmacokinetic modeling to quantify inter-individual variability and predict metabolite accumulation in chronic users .

Basic: What are the key challenges in interpreting THC-COOH concentrations in forensic toxicology?

Answer:

- Passive exposure: THC-COOH detection in low concentrations (e.g., <15 ng/mL in urine) may reflect environmental exposure rather than active use. Contextual data (e.g., behavioral observations) are essential .

- Chronic vs. acute use: Chronic users exhibit higher baseline concentrations, complicating recency determination. Metabolite ratios (e.g., THC-COOH/11-OH-THC) can aid differentiation .

Advanced: How can machine learning improve the efficiency of THC-COOH data analysis in large-scale studies?

Answer:

- Automated result validation: SVM models reduce manual review by 87% by flagging outliers in MS datasets (e.g., ion ratio deviations) .

- Pattern recognition: Clustering algorithms identify metabolic phenotypes linked to genetic or demographic variables .

- Predictive modeling: Regression models estimate detection windows based on dosing history, BMI, and CYP2C9 status .

Basic: What sample preparation techniques minimize interference in THC-COOH analysis?

Answer:

- Supported liquid extraction (SLE): Achieves >85% recovery from blood using Biotage SLE plates and pH-adjusted buffers .

- Derivatization: MSTFA or PFPA derivatization enhances volatility for GC-MS analysis, improving sensitivity for low-abundance samples .

- Solid-phase extraction (SPE): C18 cartridges effectively isolate THC-COOH from urine, reducing ion suppression in LC-MS/MS .

Advanced: What are the implications of detecting THC-COOH in plasma after CBD oil use, and how should this inform experimental design?

Answer:

- Contamination risk: Trace THC in CBD products (≤0.3% THC) can metabolize into THC-COOH, leading to false-positive results. Studies must document product THC content and use THC-free controls .

- Dose-response modeling: Linear regression of THC-COOH vs. CBD dose clarifies thresholds for forensic relevance (e.g., >10 ng/mL in plasma suggests intentional THC use) .

Basic: How does THC-COOH’s stability in stored samples affect longitudinal studies?

Answer:

- Storage conditions: THC-COOH in blood/plasma is stable for 6 months at −20°C but degrades at room temperature within 72 hours. Urine samples require preservatives (e.g., sodium fluoride) to prevent bacterial hydrolysis .

- Freeze-thaw cycles: ≤3 cycles are acceptable, with <10% concentration loss. Beyond this, degradation products (e.g., Δ9-THC) may interfere .

Advanced: How can researchers reconcile conflicting data on THC-COOH’s detection windows in diverse populations?

Answer:

- Covariate-adjusted models: Incorporate variables like BMI (adipose sequestration), renal function, and CYP2C9 activity to explain inter-study variability .

- Meta-analyses: Pool data from controlled dosing studies to establish population-specific detection windows (e.g., 3–30 days in urine for chronic users) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。